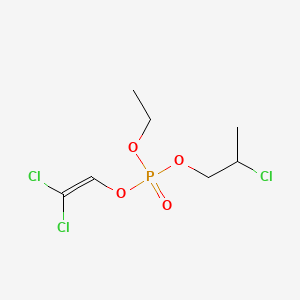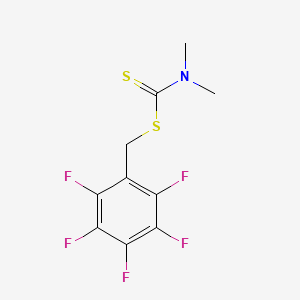
(Pentafluorophenyl)methyl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluorophenyl)methyl dimethylcarbamodithioate is an organosulfur compound characterized by the presence of a pentafluorophenyl group attached to a methyl dimethylcarbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentafluorophenyl)methyl dimethylcarbamodithioate typically involves the reaction of pentafluorobenzyl chloride with dimethylcarbamodithioic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentafluorophenyl)methyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The pentafluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pentafluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Pentafluorophenyl)methyl dimethylcarbamodithioate is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of complex organosulfur compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein modification. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential use as a therapeutic agent. Its ability to modulate biological pathways and inhibit certain enzymes makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of advanced materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of (Pentafluorophenyl)methyl dimethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Trifluoromethyl)phenyl dimethylcarbamodithioate
- (Pentafluorophenyl)methyl thiocarbamate
- (Pentafluorophenyl)methyl dithiocarbamate
Uniqueness
(Pentafluorophenyl)methyl dimethylcarbamodithioate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile compared to its analogs. The pentafluorophenyl group also enhances the compound’s stability and resistance to degradation, making it suitable for various applications.
Propriétés
Numéro CAS |
64782-77-0 |
|---|---|
Formule moléculaire |
C10H8F5NS2 |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)methyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H8F5NS2/c1-16(2)10(17)18-3-4-5(11)7(13)9(15)8(14)6(4)12/h3H2,1-2H3 |
Clé InChI |
SKYVDNGEANPULV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)SCC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


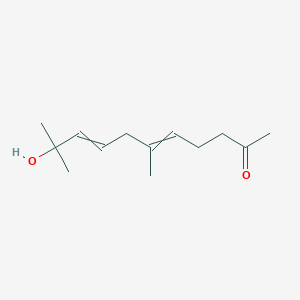
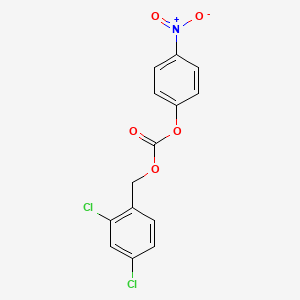

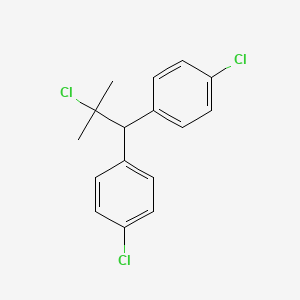
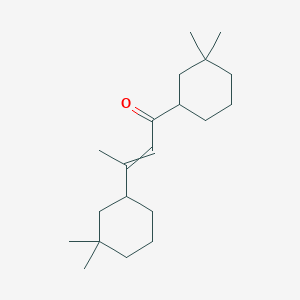
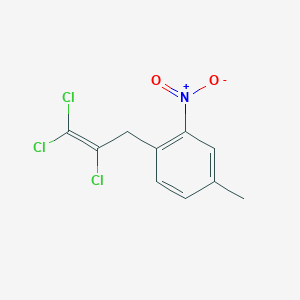
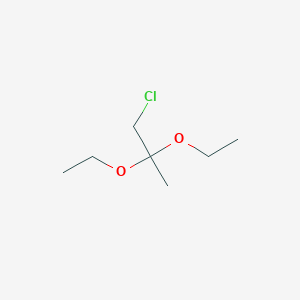
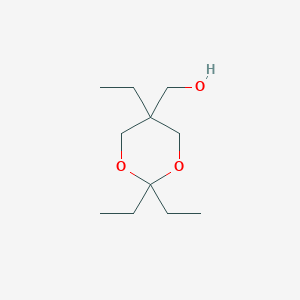
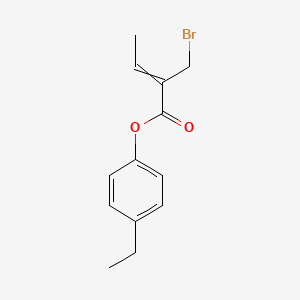
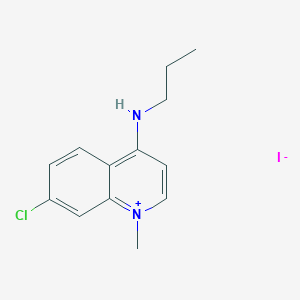
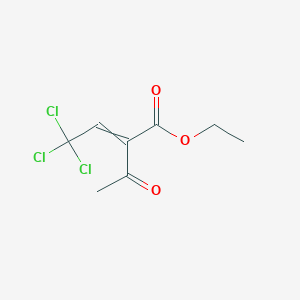
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)

